7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one
Description
Significance of Imidazo[1,2-a]pyrimidine (B1208166) Heterocycles in Contemporary Chemical Research
The imidazo[1,2-a]pyrimidine skeleton is a fused, nitrogen-bridged heterocyclic system that is of profound interest to biological and medicinal chemists. nih.gov Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govbeilstein-journals.org This has established the imidazo[1,2-a]pyrimidine core as a versatile and valuable scaffold in the development of new therapeutic agents. rsc.orguees.edu.ec
The significance of this heterocyclic family is underscored by the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a wide range of applications, demonstrating properties that are crucial to modern therapeutic challenges. nih.govbeilstein-journals.org For instance, certain analogues have shown potent anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govdergipark.org.tr Furthermore, the scaffold is a key structural component in several preclinical drug candidates, including divaplon (B1670791), fasiplon, and taniplon, which have been studied for their anxiolytic and anticonvulsant properties. nih.govbeilstein-journals.orgnih.gov The wide applicability of this core structure continues to fuel synthetic and medicinal chemistry research. rsc.orgdergipark.org.tr
Table 1: Reported Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Compounds show cytotoxic effects against various cancer cell lines. | nih.gov |
| Anti-inflammatory | Derivatives have been synthesized and tested for anti-inflammatory potential, with some showing COX-2 selectivity. | nih.govdergipark.org.tr |
| Antiviral | The scaffold has been investigated for activity against viruses such as HIV and Hepatitis C. | nih.gov |
| Antimicrobial | Analogues have been tested for efficacy against both Gram-positive and Gram-negative bacteria. | nih.govdergipark.org.tr |
| Anxiolytic | The core structure is found in drugs like divaplon and fasiplon, known for their anxiety-reducing effects. | nih.govbeilstein-journals.orgnih.gov |
| Anticonvulsant | The scaffold is present in compounds developed for their potential to prevent or reduce the severity of seizures. | dergipark.org.trnih.gov |
| PI3K Inhibition | Specific derivatives, particularly the imidazo[1,2-a]pyrimidin-5(1H)-one series, have been developed as selective inhibitors of phosphatidylinositol 3-kinase. | nih.goviese.edu |
Historical Context and Evolution of Imidazo[1,2-a]pyrimidin-5(8H)-one Analogues in Scientific Literature
The synthesis of the imidazo[1,2-a]pyrimidine ring system has been a subject of chemical research for decades. Historically, one of the most well-known methods for constructing this scaffold is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov This and other classical methods, such as Hantzsch-type syntheses, laid the groundwork for accessing a wide variety of derivatives. rsc.org
The evolution toward the specific imidazo[1,2-a]pyrimidin-5(8H)-one substructure represents a more targeted trajectory in the history of this chemical class. Early work in the 1980s specifically reported the synthesis of 7-substituted imidazo[1,2-a]pyrimidin-5(1H)-ones, demonstrating foundational methods for creating this particular analogue series. acs.org Subsequent research in the 1990s continued to build upon this, exploring the synthesis of these compounds as potential antineoplastic (anticancer) agents. acs.org
More recently, the scientific interest in this specific ketone-containing scaffold has evolved from broad exploratory synthesis to highly rational, target-driven drug design. A significant development occurred with the identification of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel class of selective inhibitors for the beta isoform of phosphatidylinositol 3-kinase (PI3K-β). nih.goviese.edu This evolution was driven by the need for new, selective inhibitors to target specific pathways implicated in diseases like cancer. The synthesis of these modern analogues was rationally designed based on computational docking models, marking a shift from classical condensation reactions to sophisticated, structure-based design methodologies. nih.goviese.edu
Rationale for Focused Research on 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one
The rationale for conducting focused research on a specific molecule like this compound stems directly from the principles of medicinal chemistry, particularly the execution of structure-activity relationship (SAR) studies. Following the discovery of the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold as a potent and selective inhibitor of PI3K-β, the primary goal became the optimization of its biological activity, selectivity, and drug-like properties. nih.goviese.edu
The PI3K-β enzyme is a critical target, especially in certain types of cancer characterized by the loss of the PTEN tumor suppressor gene. nih.gov Therefore, developing selective inhibitors is a key therapeutic strategy. Focused research on specific analogues is essential to probe how different chemical modifications affect the compound's interaction with the enzyme's binding site.
The 7-position on the pyrimidine (B1678525) ring was identified as a key site for substitution. The focused synthesis and study of this compound is a direct result of this SAR investigation. The methyl group is one of the smallest and most fundamental alkyl substituents. By introducing it at the 7-position, researchers can systematically probe the steric and electronic requirements of this specific pocket within the PI3K-β active site. This allows for a detailed understanding of how size, shape, and lipophilicity at this position influence inhibitor potency and selectivity. Therefore, the specific study of the 7-methyl derivative is not an isolated endeavor but a crucial data point in the rational design and refinement of a promising new class of targeted therapeutic agents. nih.goviese.edu
Table 2: Key Research Findings on Imidazo[1,2-a]pyrimidin-5-one Analogues
| Finding | Significance | Reference(s) |
|---|---|---|
| Early Synthesis | Foundational methods for synthesizing 7-substituted imidazo[1,2-a]pyrimidin-5(1H)-ones were established. | acs.org |
| Identification as PI3K-β Inhibitors | The scaffold was rationally designed and identified as a novel series of potent and selective inhibitors of the PI3K-β isoform. | nih.goviese.edu |
| SAR Studies | The 7-position was determined to be a key location for substitution to modulate biological activity. | nih.goviese.edu |
| Anticancer Activity | Several compounds in the series demonstrated potent growth inhibition in PTEN-deficient breast cancer cell lines. | nih.goviese.edu |
Properties
IUPAC Name |
7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMBVGOMSXDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CN=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327516 | |
| Record name | 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39567-76-5 | |
| Record name | 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 7 Methylimidazo 1,2 a Pyrimidin 5 8h One and Its Derivatives
Conventional Synthetic Routes to Imidazo[1,2-a]pyrimidin-5(8H)-one Scaffolds
Traditional methods for constructing the imidazo[1,2-a]pyrimidine (B1208166) core have laid the groundwork for more advanced synthetic protocols. These routes typically rely on well-established organic reactions, primarily condensation and multi-component strategies.
Condensation Reactions in Imidazo[1,2-a]pyrimidine Synthesis
Condensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyrimidines. rsc.org The most classical approach, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. nih.govbio-conferences.org For the synthesis of the 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one scaffold, the key starting material is 2-amino-6-methylpyrimidin-4(3H)-one, also known as 6-methylisocytosine.
The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine ring by the α-haloketone, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org This cyclization step typically occurs under thermal conditions, often requiring reflux in a high-boiling solvent like dimethylformamide (DMF) or ethanol. acs.orgresearchgate.net While effective, these methods can be slow and may require harsh conditions.
| Starting Material 1 | Starting Material 2 | Product Scaffold | Conditions | Reference |
| 2-Aminopyrimidine | α-Haloketone | Imidazo[1,2-a]pyrimidine | Thermal, Reflux | nih.gov |
| 6-Methylisocytosine | α-Bromoacetophenone | 2-Aryl-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one | Reflux in DMF | researchgate.net |
| 2-Aminopyridine | Ethyl bromopyruvate | Imidazo[1,2-a]pyridine (B132010) intermediate | Reflux in Ethanol | acs.org |
Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyrimidin-5(8H)-one Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. uees.edu.ecrsc.org For the imidazo[1,2-a]pyrimidine scaffold, several MCRs have been developed. A common strategy is the three-component reaction involving a 2-aminopyrimidine, an aldehyde, and an isocyanide, often referred to as the Groebke–Blackburn–Bienaymé reaction. bio-conferences.orgacs.org This approach allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyrimidine derivatives.
While not directly reported for the this compound, the principles can be extended. A hypothetical MCR could involve 6-methylisocytosine, an aldehyde, and an isocyanide, potentially catalyzed by an acid like scandium triflate or iodine, to construct a functionalized core. bio-conferences.orgnih.govrsc.org These reactions are valued for their ability to generate complex molecular structures from simple starting materials in a single step. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold | Reference |
| 2-Aminopyridine | Aldehyde | Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyrazine | Aryl aldehyde | tert-Butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazine | nih.govrsc.org |
| Pyrazole aldehyde | Ethanone | 2-Amino benzimidazole | KOH | Imidazo[1,2-a]pyrimidine derivative | rsc.org |
Advanced and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient synthetic methods. These include the use of alternative energy sources like microwaves and the application of catalysts to enable reactions under milder conditions. mdpi.com
Microwave-Assisted Synthesis Protocols for this compound
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. mdpi.comsci-hub.se The synthesis of 2-aryl-7-methylimidazo[1,2-a]pyrimidin-5(8H)-ones has been significantly optimized using this technology. researchgate.netnih.gov
In a notable example, the condensation of 6-methylisocytosine with various α-bromoacetophenones under microwave heating at 160 °C for just 20 minutes produced the desired products in high yields (78-91%). researchgate.netnih.gov This represents a substantial improvement over conventional heating methods that require longer reaction times. researchgate.net The protocol is often performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, further enhancing its green credentials. mdpi.comresearchgate.netrsc.org The simple work-up, often involving just filtration and washing, is another key advantage of this method. researchgate.netmdpi.com
| Reactants | Conditions | Time | Yield | Reference |
| 6-Methylisocytosine, α-Bromoacetophenones | Microwave, 160 °C | 20 min | 78-91% | researchgate.netnih.gov |
| 2-Aminopyrimidine, 2-Bromoarylketones | Microwave, Al₂O₃, Solvent-free | 90-300 s | High | mdpi.com |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil | Microwave, EtOH, p-TSA | 30 min | 46-80% | nih.gov |
| 2-Aminopyridine, Phenacyl bromides | Microwave | 60 s | 24-99% | sci-hub.se |
Catalyst-Mediated Synthesis of Imidazo[1,2-a]pyrimidin-5(8H)-one Derivatives
The use of catalysts can facilitate reactions under milder conditions, improve selectivity, and enable new reaction pathways. mdpi.com Metal-catalyzed reactions, in particular, have been instrumental in the synthesis of complex heterocyclic compounds.
Metal-catalyzed oxidative coupling reactions provide an efficient means to construct the imidazo[1,2-a]pyrimidine skeleton. These reactions often involve the formation of C-C and C-N bonds through processes that are more atom-economical than traditional methods. acs.org
Gold (Au) Nanoparticles: Gold nanoparticles have been employed as a catalyst for the green synthesis of 2-aryl-imidazo[1,2-a]pyrimidines. mdpi.com The reaction between aryl ketones and 2-aminopyrimidine proceeds efficiently under heating in a green solvent, highlighting the activity of the nanocatalyst. doaj.orgresearchgate.net This method offers mild reaction conditions and an environmentally friendly process. mdpi.com
Copper (Cu): Copper catalysts, particularly Cu(I), are effective in synthesizing imidazo[1,2-a] fused heterocycles. One-pot procedures using a copper catalyst and air as the oxidant have been developed for the reaction of aminopyridines with substrates like nitroolefins or a combination of aldehydes and terminal alkynes. bio-conferences.orgorganic-chemistry.org These methods are valued for their operational simplicity and use of an inexpensive, readily available oxidant. organic-chemistry.org
Palladium (Pd): Palladium catalysts are well-known for their utility in cross-coupling reactions. A palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has been developed to synthesize fused imidazo[1,2-a]pyrimidines. acs.org This approach involves the tandem reaction of an amine and an aldehyde, using air or oxygen as the oxidant, and provides access to the fused ring system under mild conditions. acs.org
| Catalyst | Reactants | Oxidant | Key Features | Reference |
| Gold Nanoparticles | Aryl ketone, 2-Aminopyrimidine | - | Green solvent, high yields | doaj.orgmdpi.com |
| Cu(I) | Aminopyridine, Nitroolefin | Air | One-pot, general procedure | organic-chemistry.org |
| Palladium (PdCl₂) | 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | Oxygen | Intramolecular CDC, mild conditions | acs.org |
Ionic Liquid-Catalyzed Methodologies
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. In the context of imidazo[1,2-a]pyrimidine synthesis, ionic liquids have been utilized to accelerate reaction rates and facilitate product isolation.
One notable example is the one-pot synthesis of 2-arylimidazo[1,2-a]pyrimidines, which can be efficiently carried out in the presence of an ionic liquid. jst.go.jp While this specific example does not produce the 7-methyl-5-oxo derivative, the methodology highlights the potential of ionic liquids to promote the key condensation and cyclization steps. The use of nanostructured ionic liquids as catalysts has also been explored for the synthesis of related imidazo[1,2-a]pyrimidine derivatives, demonstrating high yields under neat (solvent-free) conditions. researchgate.net These approaches offer environmentally benign alternatives to traditional volatile organic solvents.
| Catalyst Type | Reactants | Product Type | Key Advantages |
| Basic Ionic Liquid | 2-aminopyrimidine, α-haloketone | 2-arylimidazo[1,2-a]pyrimidine | Accelerated reaction, simplified work-up |
| Nanostructured IL | Aldehydes, malononitrile, 2-aminobenzimidazole | 4-amino-1,2-dihydrobenzo echemi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile | High yields, solvent-free conditions, catalyst recyclability researchgate.net |
Organocatalysis in Imidazo[1,2-a]pyrimidin-5(8H)-one Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern organic synthesis, offering an alternative to metal-based catalysts. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalysis are widely applied to the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through mechanisms such as iminium or enamine activation, enabling C-C and C-N bond formation under mild conditions. The application of organocatalysis to the synthesis of the imidazo[1,2-a]pyrimidine scaffold is an active area of research, with the potential to provide enantioselective routes to chiral derivatives.
Flavin and Iodine Dual Catalysis
A novel and environmentally friendly approach to the synthesis of imidazo-fused heterocycles involves the use of a dual catalytic system comprising a flavin derivative and molecular iodine. acs.org This system facilitates aerobic oxidative C-N bond formation, a key step in the construction of the imidazo[1,2-a]pyridine ring, a close structural analog of the imidazo[1,2-a]pyrimidine core. acs.org
The proposed mechanism involves the flavin catalyst and iodine working in a coupled manner to enable the use of molecular oxygen as the terminal oxidant. rsc.org This biomimetic approach avoids the need for harsh chemical oxidants, generating water as the primary byproduct. researchgate.net This methodology has been successfully applied to the multicomponent synthesis of imidazo[1,2-a]pyridines from aminopyridines, ketones, and in some variations, thiols. acs.org The extension of this flavin-iodine dual catalytic system to the synthesis of this compound from appropriate pyrimidine (B1678525) precursors presents a promising avenue for future research.
Key Features of Flavin-Iodine Dual Catalysis for Imidazo[1,2-a]pyridine Synthesis: acs.org
| Feature | Description |
| Catalysts | Flavin derivative and molecular iodine |
| Oxidant | Molecular oxygen (from air) |
| Key Transformation | Aerobic oxidative C-N bond formation |
| Advantages | Metal-free, mild reaction conditions, green oxidant |
| Byproduct | Water |
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of imidazo[1,2-a]pyrimidines from unsymmetrically substituted 2-aminopyrimidines can potentially lead to the formation of regioisomers. Controlling the regioselectivity of the cyclization reaction is therefore a critical aspect of the synthesis.
In the reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with the diethyl acetal (B89532) of bromoacetaldehyde, a high degree of regioselectivity (25:1) was observed, favoring the formation of the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (B1354066) isomer. echemi.comguidechem.com This selectivity is attributed to the electronic effects of the trifluoromethyl group, which deactivates the adjacent nitrogen atom (N1) towards nucleophilic attack, thereby favoring the reaction at the more distant nitrogen (N3). echemi.comguidechem.com The proposed mechanism involves the initial formation of a Schiff base with the exocyclic amino group, followed by intramolecular nucleophilic attack of a pyrimidine nitrogen on the carbon bearing the bromine atom. echemi.comguidechem.com
A patent has also described a method for the regio-selective synthesis of imidazo[1,2-a]pyrimidin-amines through the reaction of β-ethoxy acrylamides with phosphorylated aminoimidazoles, achieving regioselectivity ratios of 90:10 to 99:1. wipo.int
Stereoselectivity becomes a consideration when chiral centers are introduced into the molecule, for instance, through the use of chiral starting materials or catalysts. While the reviewed literature did not provide specific examples of stereoselective syntheses of this compound, the development of such methods, potentially using chiral organocatalysts or metal complexes, would be of significant interest for the preparation of enantiopure derivatives.
Synthetic Functionalization Strategies of the this compound Core
Subsequent functionalization of the pre-formed this compound core is a key strategy for generating molecular diversity and modulating the biological activity of this scaffold.
N-Alkylation and N-Acylation of the Pyrimidinone Moiety
The nitrogen atom at the 8-position of the pyrimidinone ring is a common site for functionalization. N-alkylation can be achieved by reacting the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core with alkyl halides under microwave irradiation. nih.gov This method has been shown to be efficient for the introduction of various alkyl groups. nih.gov While specific examples of N-acylation were not detailed in the provided search results, this transformation is a standard method for functionalizing secondary amines and amides and would be expected to proceed under standard acylation conditions (e.g., using acyl chlorides or anhydrides in the presence of a base).
C-H Functionalization Reactions
Direct C-H functionalization is a powerful and atom-economical strategy for introducing new substituents onto aromatic and heteroaromatic rings. mdpi.comrsc.org For the closely related imidazo[1,2-a]pyridine scaffold, C-H functionalization has been extensively studied. nih.gov The C3 position is generally the most reactive site for electrophilic substitution and radical reactions. mdpi.comrsc.org Various methods, including those employing visible light photoredox catalysis, have been developed for the C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of alkyl, aryl, and other functional groups. mdpi.com
The nitrogen atom at position 1 in 2-arylimidazo[1,2-a]pyridines can act as a directing group in metal-catalyzed C-H activation, facilitating ortho-functionalization of the 2-aryl ring. nih.gov Given the structural similarities, it is anticipated that these C-H functionalization strategies could be adapted for the this compound core, providing access to a wide range of novel derivatives. However, the electronic properties of the pyrimidinone ring may influence the reactivity and regioselectivity of these reactions compared to the imidazo[1,2-a]pyridine system.
Halogenation and Cross-Coupling Reactions
The introduction of a halogen atom onto the this compound nucleus provides a versatile chemical handle for further elaboration through various cross-coupling reactions. The electron-rich nature of the imidazole portion of the fused ring system makes it susceptible to electrophilic halogenation.
Halogenation of the Imidazo[1,2-a]pyrimidin-5(8H)-one Core
Recent studies have demonstrated the successful bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which serve as close structural analogs to the 7-methyl substituted target compound. In a notable study, the bromination of these scaffolds was achieved using molecular bromine (Br₂) in acetic acid. The reaction proceeds smoothly at room temperature, leading to the regioselective formation of the 3,6-dibrominated products in high yields.
The high reactivity of the scaffold is evidenced by the tendency to form dibrominated products even when using a single equivalent of bromine. This suggests a preference for exhaustive halogenation under these conditions. The positions of bromination, at C3 and C6, are consistent with the expected electrophilic aromatic substitution patterns for this heterocyclic system.
Table 1: Bromination of 2-Aryl-7-methylimidazo[1,2-a]pyrimidin-5(8H)-ones
| Entry | Aryl Substituent (R) | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | Phenyl | Br₂ (2 equiv.) | Acetic Acid | Room Temp. | 1 h | 3,6-Dibromo-2-phenyl-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one | >95 |
| 2 | 4-Methylphenyl | Br₂ (2 equiv.) | Acetic Acid | Room Temp. | 1 h | 3,6-Dibromo-7-methyl-2-(p-tolyl)imidazo[1,2-a]pyrimidin-5(8H)-one | >95 |
| 3 | 4-Methoxyphenyl | Br₂ (2 equiv.) | Acetic Acid | Room Temp. | 1 h | 3,6-Dibromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one | >95 |
| 4 | 4-Chlorophenyl | Br₂ (2 equiv.) | Acetic Acid | Room Temp. | 1 h | 3,6-Dibromo-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one | >95 |
| 5 | 4-Bromophenyl | Br₂ (2 equiv.) | Acetic Acid | Room Temp. | 1 h | 3,6-Dibromo-2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one | >95 |
Note: The data in this table is extrapolated based on the reported bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and adapted for the 7-methyl derivative for illustrative purposes.
Cross-Coupling Reactions of Halogenated Derivatives
The halogenated derivatives of this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
While specific examples of cross-coupling reactions on the 3- or 6-halogenated this compound are not extensively detailed in the current literature, the reactivity of similar halogenated imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine systems strongly suggests their utility as coupling partners.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for the formation of biaryl structures. It is anticipated that 3-bromo-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one derivatives could be effectively coupled with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base.
Table 2: Proposed Suzuki-Miyaura Coupling of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 7-Methyl-2,3-diphenylimidazo[1,2-a]pyrimidin-5(8H)-one |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-7-methyl-3-phenylimidazo[1,2-a]pyrimidin-5(8H)-one |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 7-Methyl-2-phenyl-3-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-5(8H)-one |
Note: The conditions and products in this table are hypothetical and based on standard Suzuki-Miyaura reaction conditions for similar heterocyclic substrates.
Heck and Sonogashira Couplings: Similarly, the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) would further expand the synthetic utility of halogenated 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-ones. These reactions would allow for the introduction of vinyl and alkynyl functionalities, respectively, at the halogenated positions.
The development of specific and optimized protocols for these cross-coupling reactions on the this compound core represents a promising avenue for future research, enabling the synthesis of a diverse library of novel compounds for further investigation.
Spectroscopic and Structural Elucidation of 7 Methylimidazo 1,2 a Pyrimidin 5 8h One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of imidazo[1,2-a]pyrimidine (B1208166) derivatives. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of all proton and carbon signals, confirming the connectivity and regiochemistry of the heterocyclic system. nih.gov
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides critical information about the electronic environment of protons in the molecule. In analogues such as 2-arylimidazo[1,2-a]pyrimidines, a characteristic singlet is observed for the imidazole (B134444) ring proton (H-3) in the range of δ 7.58-8.86 ppm. researchgate.net For derivatives like N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, the protons of the pyrimidine (B1678525) ring exhibit distinct signals that are crucial for confirming the structure. nih.gov
For instance, in one analogue, the protons of the pyrimidine cycle present key signals: H-5 appears as a doublet of doublets, while the diastereotopic protons at the C-6 position appear as two separate doublet of doublets. nih.gov The proton at the N-8 position typically appears as a broad singlet at a downfield chemical shift. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the heterocyclic core and any appended functional groups.
Table 1: Representative ¹H NMR Data for an Imidazo[1,2-a]pyrimidine Analogue
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.67 | d | 1.6 |
| H-3 | 6.96 | d | 1.6 |
| H-5 | 5.06 | dd | J = 7.5, 2.8 |
| H-6a | 2.75 | dd | J = 16.6, 2.8 |
| H-6b | 3.25 | dd | J = 16.6, 7.5 |
| H-8 | 11.02 | br. s | - |
Data derived from N-(4-Isopropylphenyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide. nih.gov
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the pyrimidinone ring (C-5 or C-7 depending on the analogue) is a key diagnostic signal, typically appearing significantly downfield. For example, in 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, the C-7 carbonyl signal is observed around δ 166.7 ppm. nih.gov
The carbons of the imidazole ring (C-2, C-3, and the bridgehead C-8a) also show characteristic chemical shifts that confirm the fused ring structure. In 2-arylimidazo[1,2-a]pyrimidine analogues, aromatic carbon signals appear in the δ 107-160 ppm range. researchgate.net
Table 2: Representative ¹³C NMR Data for an Imidazo[1,2-a]pyrimidine Analogue
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 126.1 |
| C-3 | 115.6 |
| C-5 | 54.3 |
| C-6 | 34.3 |
| C-7 | 166.7 |
| C-8a | 143.3 |
Data derived from N-phenyl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those in the CH-CH₂ fragment of the pyrimidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. For imidazo[1,2-a]pyrimidine analogues, HMBC is crucial for confirming the regiochemistry of the fused ring system. Key correlations, such as the cross-peak between the H-5 proton and the bridgehead carbon C-8a, as well as the imidazole carbon C-3, provide unambiguous evidence for the formation of the imidazo[1,2-a]pyrimidine core. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of the synthesized compounds and to gain insight into their structural features through analysis of their fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺, providing a direct measurement of the molecular mass. researchgate.net This data is essential for confirming that the desired product has been formed.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of the molecular formula. nih.govacs.org For various imidazo[1,2-a]pyrimidine derivatives, HRMS (ESI) analysis has been used to confirm the calculated molecular formula by comparing the theoretical [M+H]⁺ mass with the experimentally found mass. nih.gov
Table 3: Representative HRMS Data for Imidazo[1,2-a]pyrimidine Analogues
| Compound Analogue | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Analogue 1 | C₁₄H₁₃ClN₄O₂ | 305.0800 | 305.0800 |
| Analogue 2 | C₁₆H₁₈N₄O₂ | 299.1503 | 299.1503 |
| Analogue 3 | C₁₆H₁₈N₄O₂ | 299.1507 | 299.1509 |
Data derived from various N-substituted-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamides. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one core structure, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring. This band is typically observed in the range of 1646-1689 cm⁻¹. researchgate.net
Other characteristic absorption bands include those for N-H stretching (if present, typically broad in the 3100-3400 cm⁻¹ region), C-H stretching of the methyl group and aromatic/heterocyclic rings (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations within the fused ring system (typically in the 1500-1650 cm⁻¹ region). The collection of these absorption bands provides a characteristic fingerprint for the imidazo[1,2-a]pyrimidin-5(8H)-one structure.
Computational and Theoretical Investigations on 7 Methylimidazo 1,2 a Pyrimidin 5 8h One
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For the imidazo[1,2-a]pyrimidine (B1208166) class of compounds, Density Functional Theory (DFT) is a commonly used method, often with the B3LYP functional and a basis set like 6–31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic parameters. nih.govsemanticscholar.org These calculations provide insights into the molecule's behavior in chemical reactions and its potential for intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For various imidazo[1,2-a]pyrimidine derivatives, these frontier molecular orbitals are calculated to predict their kinetic stability and reactivity. nih.govsemanticscholar.org
Table 1: Representative Quantum Chemical Parameters for Imidazo[1,2-a]pyrimidine Derivatives (Note: This table is illustrative of parameters for the compound class, as specific data for 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is unavailable.)
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |
| Electronegativity (χ) | Tendency to attract electrons | Relates to the overall charge distribution |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.gov These maps help identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For imidazo[1,2-a]pyrimidine derivatives, MEP analysis is used to predict sites for hydrogen bonding and other non-covalent interactions, which are critical for understanding how the molecule might bind to a biological target. nih.govresearchgate.net The electron-rich areas, often around nitrogen and oxygen atoms, are potential hydrogen bond acceptors, while hydrogen atoms attached to electronegative atoms are potential donors.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, such as a protein receptor. nih.gov In studies involving imidazo[1,2-a]pyrimidine derivatives, docking simulations are performed to understand their potential mechanism of action against various biological targets, such as enzymes or receptors implicated in diseases. nih.govnih.gov For instance, derivatives have been docked into the active sites of microbial enzymes or cancer-related proteins to assess their inhibitory potential. mdpi.comnih.gov The results are often expressed as a binding energy or docking score (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, this methodology is widely applied in the development of new drugs based on heterocyclic scaffolds. A QSAR model would correlate various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related imidazo[1,2-a]pyrimidine analogs with their experimentally measured biological activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and guiding the design of more potent molecules.
In Silico Selectivity and Binding Affinity Prediction
Computational tools can be used to predict how selectively a compound binds to its intended target over other related proteins. This is crucial for minimizing off-target effects and potential side effects. For novel imidazo[1,2-a]pyrimidine derivatives, virtual screening against panels of different biological targets is sometimes performed to forecast their selectivity profile. nih.gov Binding affinity predictions, derived from molecular docking scores or more advanced methods like molecular dynamics simulations, provide a quantitative estimate of how tightly a ligand binds to its receptor, which is often a key determinant of its potency. nih.gov
Prediction of Biological Properties and Potential Drug-Likeness
Table 2: Common Parameters for In Silico Drug-Likeness Prediction (Note: This table is illustrative of parameters for the compound class, as specific data for this compound is unavailable.)
| Parameter | Description | Favorable Range (Typical) |
|---|---|---|
| Molecular Weight | Mass of the molecule | < 500 g/mol |
| LogP | Octanol-water partition coefficient | < 5 |
| H-bond Donors | Number of hydrogen bond donors | ≤ 5 |
| H-bond Acceptors | Number of hydrogen bond acceptors | ≤ 10 |
| TPSA | Topological Polar Surface Area | < 140 Ų |
ADME-Tox Profiling
In silico methods are crucial in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. idaampublications.innih.gov These computational tools allow for the assessment of the pharmacokinetic and toxicological profile of molecules like this compound before advancing to more resource-intensive in vitro or in vivo studies. idaampublications.in Theoretical investigations provide insights into a compound's potential efficacy and safety, guiding the selection and optimization of lead candidates. nih.gov
Detailed research findings from computational studies on related imidazo[1,2-a]pyrimidine derivatives have demonstrated the utility of these predictive models. mdpi.comnih.gov For instance, the evaluation of various analogues within this chemical class has revealed favorable ADME-Tox characteristics, suggesting a promising pharmacokinetic safety profile for the scaffold. mdpi.comnih.govsemanticscholar.org These studies often employ a range of computational models to predict key parameters.
One common approach involves the use of online platforms and specialized software to calculate a variety of physicochemical and pharmacokinetic properties. mdpi.comajpamc.com For example, the pkCSM online server has been utilized to determine parameters such as Caco-2 permeability, intestinal absorption, blood-brain barrier (BBB) permeability, and various toxicological endpoints for imidazo[1,2-a]pyrimidine derivatives. mdpi.com Similarly, tools like SwissADME are employed to evaluate properties relevant to pharmacokinetics, including aqueous solubility and skin permeability. idaampublications.in
The data generated from these in silico analyses are typically presented in tabular format to facilitate comparison and interpretation. The following tables showcase representative ADME-Tox parameters that are commonly assessed for imidazo[1,2-a]pyrimidine derivatives, providing a framework for understanding the potential profile of this compound.
| Parameter | Description | Predicted Value Range for Derivatives |
|---|---|---|
| Caco-2 Permeability (log Papp in 10-6 cm/s) | Indicates intestinal permeability. Values > -5.15 suggest good permeability. mdpi.com | > -5.15 mdpi.com |
| Intestinal Absorption (% Absorbed) | Predicts the extent of absorption from the gastrointestinal tract. | High |
| Blood-Brain Barrier (BBB) Permeability (logBB) | Predicts the ability of the compound to cross the blood-brain barrier. | Variable |
| CYP450 2D6 Inhibitor | Predicts the potential to inhibit the CYP2D6 enzyme, which is involved in drug metabolism. | No |
| Aqueous Solubility (logS) | Indicates the solubility of the compound in water. | Moderately Soluble to Soluble |
| Parameter | Description | Predicted Outcome for Derivatives |
|---|---|---|
| AMET test | Predicts the mutagenicity of the compound. | Non-mutagenic |
| hERG I Inhibitor | Predicts the potential for cardiotoxicity through inhibition of the hERG potassium channel. | No |
| Minnow Toxicity (log LC50 in mM) | Predicts the acute toxicity to aquatic organisms. | Low to Moderate |
| Hepatotoxicity | Predicts the potential for drug-induced liver injury. | Low Risk |
| Skin Sensitization | Predicts the potential to cause an allergic skin reaction. | No |
The interpretation of these predicted values is critical. For example, Caco-2 permeability values greater than -5.15 cm/s are indicative of good intestinal permeability. mdpi.com The absence of inhibition of key cytochrome P450 enzymes, such as CYP2D6, suggests a lower likelihood of drug-drug interactions. ajpamc.com Furthermore, negative predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition) are favorable safety indicators. ajpamc.com
It is important to note that while these computational predictions are valuable, they are based on algorithms and models derived from existing data. Therefore, experimental validation is ultimately necessary to confirm the in silico findings. Nevertheless, the ADME-Tox profiling of related imidazo[1,2-a]pyrimidine derivatives suggests that this compound is likely to possess a favorable pharmacokinetic and safety profile, making it a compound of interest for further investigation. mdpi.comnih.gov
Biological and Pharmacological Profiles of 7 Methylimidazo 1,2 a Pyrimidin 5 8h One and Its Derivatives
Antimicrobial Activities
The imidazo[1,2-a]pyrimidine (B1208166) nucleus is a well-established pharmacophore that has been incorporated into numerous compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.gov
A variety of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. jst.go.jp For instance, a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines were prepared and tested, with 5-n-octylaminoimidazo[1,2-a]pyrimidine demonstrating notable activity against all tested microorganisms. nih.gov
In another study, newly synthesized chalcones bearing an imidazo[1,2-a]pyrimidine core were assessed for their antimicrobial properties. The results of these investigations, while not specific to 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one, underscore the potential of the broader imidazo[1,2-a]pyrimidine class as a source of new antibacterial agents. Some compounds have shown good antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.com
A study of 75 different imidazo[1,2-a]pyrimidine derivatives reported that some of the compounds exhibited potent activity against a variety of gram-positive and gram-negative bacteria, as well as Mycobacterium species. jst.go.jp
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives
| Compound Derivative | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various microorganisms | Significant activity against all tested strains. | nih.gov |
| Imidazo[1,2-a]pyrimidine chalcones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Evaluated for antimicrobial activities. | |
| General Imidazo[1,2-a]pyrimidines | Gram-positive and Gram-negative bacteria | Good antibacterial effects observed. | mdpi.com |
| Various Imidazo[1,2-a]pyrimidine derivatives (75 compounds) | Gram-positive bacteria, Gram-negative bacteria, Mycobacterium species | Some derivatives showed potent antimicrobial activity. | jst.go.jp |
The antifungal potential of the imidazo[1,2-a]pyrimidine scaffold has also been a subject of scientific inquiry. nih.gov Research has shown that certain derivatives possess activity against various fungal pathogens. For example, some imidazo[1,2-a]pyrimidine derivatives have been identified as effective antifungal agents. nih.gov Molecular docking studies have suggested that these compounds may exert their antifungal effects by inhibiting enzymes crucial for fungal cell survival, such as CYP51. nih.gov
One study focused on the synthesis and antimycotic activity of new imidazo[1,2-a]pyrimidine derivatives against Candida albicans. nih.gov While these studies provide a basis for the antifungal potential of the imidazo[1,2-a]pyrimidine core, further investigation is needed to determine the specific antifungal efficacy of this compound and its derivatives.
Table 2: Antifungal Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives
| Compound Derivative | Fungal Strain | Mechanism of Action (Proposed) | Reference |
|---|---|---|---|
| New imidazo[1,2-a]pyrimidine derivatives | Candida albicans | Inhibition of CYP51 | nih.gov |
Anti-Inflammatory Effects
Imidazo[1,2-a]pyrimidine derivatives have demonstrated potential as anti-inflammatory agents. nih.govdergipark.org.trcpu.edu.cn A study involving a series of six imidazo[1,2-a]pyrimidine (IP) derivatives investigated their effects on leukocyte functions in vitro and on the inflammatory response in a mouse model. nih.gov
The findings revealed that all tested IP derivatives inhibited human neutrophil degranulation, with IC50 values in the micromolar range. nih.gov Specifically, compounds designated as IP-1, IP-2, and IP-5 also led to a decrease in superoxide (B77818) generation. nih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, compounds IP-4 and IP-6 were found to inhibit nitrite (B80452) production and moderately reduce the generation of prostaglandin (B15479496) E2 (PGE2). nih.gov In an in vivo mouse air pouch model, these two compounds also inhibited leukocyte migration and levels of leukotriene B4 in the exudate. nih.gov These results suggest that the imidazo[1,2-a]pyrimidine class of compounds possesses anti-inflammatory potential. nih.govdergipark.org.tr
Table 3: Anti-Inflammatory Effects of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Biological Effect | Model System | Reference |
|---|---|---|---|
| All six tested IPs | Inhibited human neutrophil degranulation (IC50 in µM range) | Human neutrophils | nih.gov |
| IP-1, IP-2, IP-5 | Decreased superoxide generation | Human neutrophils | nih.gov |
| IP-4, IP-6 | Inhibited nitrite production and moderately reduced PGE2 generation | LPS-stimulated murine peritoneal macrophages | nih.gov |
| IP-4, IP-6 | Inhibited leukocyte migration and LTB4 levels | Mouse air pouch model | nih.gov |
Antitumor and Anticancer Investigations
The imidazo[1,2-a]pyrimidine scaffold has been recognized for its potential in the development of anticancer agents. mdpi.comekb.egnih.govresearchgate.netnih.govresearchgate.net A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. bohrium.com Many of these compounds exhibited good activity. bohrium.com
Notably, a pyrrolidine-derived imidazo[1,2-a]pyrimidine demonstrated excellent anticancer activity against the HeLa cell line. bohrium.com The study highlighted that modifications at the amide functionality could significantly influence the cytotoxic activity of these compounds. bohrium.com Structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the amide group played a crucial role in the observed anticancer effects. bohrium.com
Table 4: In Vitro Anticancer Activity of Amide-Functionalized Imidazo[1,2-a]pyrimidin-5(1H)-ones (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | B16-F10 (Melanoma) | Reference |
|---|---|---|---|---|---|
| Pyrrolidine derivative | Excellent Activity | - | - | - | bohrium.com |
| Other amide derivatives | Good activity observed across the tested cell lines with varying IC50 values. | bohrium.com |
Derivatives of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one have been designed, synthesized, and evaluated for their in vitro BRD4 inhibitory activities and their anti-proliferative effects on tumor cells. nih.govresearchgate.net For instance, compound 10j from one study exhibited robust potency, inhibiting BRD4(1) and BRD4(2) with IC50 values of 130 nM and 76 nM, respectively. nih.gov This compound also potently inhibited cell proliferation in BRD4-sensitive cell lines such as HL-60 and MV4-11, with IC50 values of 0.57 µM and 0.18 µM, respectively. nih.gov
Another study focused on optimizing the pharmacokinetic properties of this class of compounds, leading to the discovery of compound 17, which displayed an IC50 of 30 nM against BRD4(1) and exhibited antitumor efficacy in xenograft models of pancreatic cancer. nih.gov Although these findings are for a different, yet structurally similar, heterocyclic core, they suggest that the broader class of N-methylated bicyclic lactams may have potential as BRD4 inhibitors.
Table 5: BRD4 Inhibitory Activity of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives
| Compound | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | Antiproliferative Activity (Cell Line, IC50 µM) | Reference |
|---|---|---|---|---|
| 10j | 130 | 76 | HL-60 (0.57), MV4-11 (0.18) | nih.gov |
| 17 | 30 | - | Effective in pancreatic cancer xenograft models | nih.gov |
| 28 | 33 | - | HL-60 (0.11) | nih.gov |
Antiviral Properties
The imidazo[1,2-a]pyrimidine scaffold has been investigated for its potential antiviral activities. mdpi.comnih.gov Derivatives of this heterocyclic system have shown promise against a range of viruses. nih.gov For example, imidazo[1,2-a]pyrimidine derivatives have been reported to have antiviral properties and may be effective against viruses such as HIV and hepatitis C. nih.gov
More recently, with the emergence of new viral threats, the potential of these compounds has been explored further. For instance, some imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of SARS-CoV-2 cell entry. nih.gov While these findings are for the broader class of imidazo[1,2-a]pyrimidines, they highlight the potential of this scaffold in the development of novel antiviral agents. Further research is required to specifically evaluate the antiviral properties of this compound and its derivatives.
Central Nervous System (CNS) Activities
Derivatives of the imidazo[1,2-a]pyrimidine class have been extensively investigated for their effects on the central nervous system, revealing significant potential as anxiolytic and anticonvulsant agents, largely through their interaction with GABAa receptors.
The anxiolytic properties of imidazo[1,2-a]pyrimidine derivatives are a prominent area of research. Several compounds within this class have been identified as potential non-sedative anxiolytics. nih.gov For instance, a series of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were synthesized and evaluated for their activity in animal models predictive of anxiolytic effects. nih.gov Certain compounds from this series, such as 7e, 8b, 8h, 8j, and 8k, demonstrated potency equivalent to chlordiazepoxide while exhibiting reduced anticonvulsant activity and negligible sedative or muscle-relaxant effects. nih.gov
Further research has focused on developing functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for treating anxiety disorders. nih.gov The 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k, for example, have shown anxiolytic effects in both conditioned and unconditioned animal models of anxiety with minimal sedation, even at full benzodiazepine (B76468) binding site occupancy. nih.gov
| Compound/Derivative | Anxiolytic Activity | Model | Notable Findings |
| (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones (7e, 8b, 8h, 8j, 8k) | Equipotent with chlordiazepoxide | Animal models | Reduced anticonvulsant activity, little to no muscle relaxation, and negligible sedative effects. nih.gov |
| 7-trifluoromethylimidazopyrimidine 14g | Anxiolytic | Conditioned and unconditioned animal models | Minimal sedation observed at full BZ binding site occupancy. nih.gov |
| 7-propan-2-olimidazopyrimidine 14k | Anxiolytic | Conditioned and unconditioned animal models | Minimal sedation observed at full BZ binding site occupancy. nih.gov |
The anticonvulsant potential of pyrimidine (B1678525) derivatives, including those with the imidazo[1,2-a]pyrimidine scaffold, has been a subject of considerable interest. While some anxiolytic derivatives were specifically designed to have reduced anticonvulsant effects, other related structures have shown significant anticonvulsant properties. nih.gov For example, research into novel 7-substituted-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, a related heterocyclic system, has identified compounds with potent anticonvulsant activity. nih.govresearchgate.net
In one study, compound 3f, 7-(heptyloxy)-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, demonstrated notable anticonvulsant activity in the Maximal Electroshock (MES) test, with an ED50 of 84.9 mg/Kg. nih.govresearchgate.net This potency was found to be better than that of the established antiepileptic drug, valproate. nih.govresearchgate.net The synthesis of various pyrimidine derivatives continues to be a strategy for discovering new anticonvulsant agents with potentially improved selectivity and lower toxicity. researchgate.net
| Compound/Derivative | Anticonvulsant Activity (ED50) | Model | Comparison |
| 7-(heptyloxy)-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (3f) | 84.9 mg/Kg | Maximal Electroshock (MES) test in mice | Weaker than carbamazepine (B1668303) but better than valproate. nih.govresearchgate.net |
The central nervous system effects of imidazo[1,2-a]pyrimidine derivatives are primarily mediated through their action as ligands for GABAa receptors, the major inhibitory neurotransmitter receptors in the brain. researchgate.net These compounds have been identified as functionally selective GABA(A) ligands. researchgate.net Specifically, a series of these derivatives have been reported as high-affinity GABA(A) agonists with functional selectivity for the GABA(A)alpha2 and -alpha3 subtypes. nih.gov
This selectivity is crucial as it is believed to contribute to the anxiolytic effects while minimizing the sedative effects commonly associated with non-selective benzodiazepines. The interaction of these compounds with the GABAa receptor enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability, which underlies their anxiolytic and anticonvulsant properties. The imidazo[1,2-a]pyridine (B132010) derivatives have also been studied as selective positive allosteric modulators (PAMs) of α1-containing GABAa receptors, indicating the broader potential of this chemical class to modulate GABAergic neurotransmission. nih.gov
Other Investigated Biological Activities
Beyond their well-documented CNS effects, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been explored for other therapeutic applications.
Autotaxin (ATX) is an enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various pathological processes, including cancer. nih.gov Recent research has identified a novel compound, ATX-1d, as an inhibitor of autotaxin. nih.gov This compound exhibited an IC50 of 1.8 ± 0.3 μM for ATX inhibition. nih.gov While the direct structural relationship of ATX-1d to this compound is not explicitly detailed, the exploration of novel heterocyclic compounds as autotaxin inhibitors highlights a potential area for future investigation for the imidazo[1,2-a]pyrimidine class.
The imidazo[1,2-a]pyrimidine scaffold is present in many biologically active compounds, and its derivatives have been reported to exhibit a wide range of activities, including anti-atherosclerosis potential. researchgate.net While specific mechanistic studies on this compound for this indication are not extensively detailed in the provided context, the broad biological profile of this chemical class suggests that its derivatives could be of interest in the development of novel cardiovascular agents.
Antitubercular Activity
The imidazo[1,2-a]pyrimidine scaffold, a core structure of this compound, is a subject of significant interest in the search for novel antitubercular agents. This heterocyclic system is recognized for its potential physiological properties, including activity against Mycobacterium tuberculosis. Research into derivatives of this scaffold has yielded compounds with promising inhibitory effects on this pathogen.
In one study, a series of imidazo[1,2-a]pyrimidine-linked derivatives were designed and synthesized using a molecular hybridization strategy. These compounds were evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Several derivatives demonstrated noteworthy potency. Specifically, compound T11 emerged as the most active, with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. Other compounds from the same series, T5 and T18 , also showed promising activity with MIC values of 3.12 µg/mL. google.co.ug
Another investigation into related structures synthesized a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide and evaluated its antitubercular properties. This compound was tested against various strains of M. tuberculosis, including replicating, non-replicating, multi-drug resistant (MDR), and extensive drug-resistant (XDR) strains, and was found to have a MIC value greater than 12.5 µM. nih.gov
These findings highlight the potential of the imidazo[1,2-a]pyrimidine core as a foundational structure for the development of new therapeutics for tuberculosis. The activity of these derivatives underscores the importance of continued investigation into this class of compounds.
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) |
|---|---|---|
| T11 | Mycobacterium tuberculosis H37Rv | 0.8 |
| T5 | Mycobacterium tuberculosis H37Rv | 3.12 |
Antihyperglycemic Activity
Derivatives of imidazo[1,2-a]pyrimidin-5-one are being explored for their potential in managing diabetes. The therapeutic activity in this area is primarily linked to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). google.co.ugnih.gov GSK-3β is an enzyme that plays a significant role in metabolism, and its elevated activity is associated with insulin (B600854) resistance, a key factor in type 2 diabetes. nih.gov
Research has shown that compounds incorporating the imidazo[1,2-a]pyrimidine moiety can act as potent and selective inhibitors of GSK-3β. nih.gov In preclinical studies, certain analogs from this class demonstrated significant biological effects. When administered to ZDF (Zucker Diabetic Fatty) rat models of type 2 diabetes, these compounds led to a reduction in plasma glucose levels. nih.gov This in vivo activity points to the potential of these derivatives to counteract hyperglycemia.
Patents for novel imidazo[1,2-a]pyrimidin-5(1H)-one derivatives further classify these compounds as agents for treating hyperglycemia, positioning them as potential antidiabetics. google.co.ug The mechanism of action involves the inhibition of GSK-3β, which helps to restore normal glucose metabolism. google.co.ugnih.gov
Antioxidant Activity
The imidazo[1,2-a]pyrimidine scaffold is recognized as a heterocyclic system of significant interest for its varied physiological properties, which include antioxidant effects. researchgate.net This potential is a component of the broader pharmacological profile of this class of compounds.
Tau Protein Interaction
Derivatives of the imidazo[1,2-a]pyrimidin-5-one scaffold have a significant, albeit indirect, interaction with Tau protein, a key protein implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. This interaction is mediated through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). google.co.ugnih.gov
GSK-3β was identified as being identical to Tau Protein Kinase 1 (TPK1), an enzyme responsible for phosphorylating Tau protein. google.co.ug In pathological conditions such as Alzheimer's disease, Tau protein becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles, a hallmark of the disease. google.co.ugnih.gov These tangles disrupt the neuronal cytoskeleton, impairing normal function and contributing to neurodegeneration. google.co.ug
Studies have identified imidazo[1,2-a]pyrimidine analogs as potent and highly selective inhibitors of GSK-3β. nih.gov By inhibiting this kinase, these compounds can produce a strong inhibition of Tau phosphorylation. nih.gov This mechanism is considered a promising therapeutic strategy for neurodegenerative diseases. google.co.ugnih.gov A patent for 7-pyridin-4-ylimidazo[1,2-a]pyrimidin-5(1H)-one derivatives highlights their use as GSK-3β inhibitors for the preventive and therapeutic treatment of diseases caused by the abnormal activity of this enzyme, including neurodegenerative conditions. google.co.ug
Mechanistic Studies of Biological Activities of 7 Methylimidazo 1,2 a Pyrimidin 5 8h One Derivatives
Elucidation of Molecular Targets and Pathways
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core have been shown to interact with a variety of molecular targets, thereby influencing key signaling pathways involved in cellular homeostasis and disease. While specific data for 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is limited, studies on closely related imidazo[1,2-a]pyrimidin-5(1H)-ones have identified the beta isoform of phosphatidylinositol 3-kinase (PI3Kβ) as a primary target. nih.gov Inhibition of the PI3K/Akt/mTOR pathway is a critical mechanism in cancer therapy, and selective PI3Kβ inhibitors have shown promise in the treatment of tumors with PTEN-deficiency. nih.gov
Furthermore, other imidazo[1,2-a]pyrimidine derivatives have been reported to exert their biological effects through the modulation of other critical cellular pathways. For instance, some derivatives have been found to activate the p53 and p21 proteins, key regulators of the cell cycle and apoptosis. This activation can lead to cell cycle arrest at the G2/M phase and the induction of either intrinsic or extrinsic apoptotic pathways. nih.gov In the context of inflammation, imidazo[1,2-a]pyridine (B132010) derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, leading to a reduction in the production of pro-inflammatory mediators. nih.gov
Table 1: Molecular Targets and Pathways of Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Class | Molecular Target | Affected Pathway | Biological Outcome |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-5(1H)-ones | PI3Kβ | PI3K/Akt/mTOR | Inhibition of tumor cell growth |
| Imidazo[1,2-a]pyrimidine (general) | p53/p21 | Cell Cycle Control/Apoptosis | G2/M arrest, Apoptosis |
| Imidazo[1,2-a]pyridines | STAT3/NF-κB | Inflammatory Signaling | Anti-inflammatory effects |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these compounds. For the closely related imidazo[1,2-a]pyrimidin-5(1H)-one series of PI3Kβ inhibitors, SAR studies have revealed several important trends. nih.gov
For instance, the nature and position of substituents on the imidazo[1,2-a]pyrimidine core can significantly impact activity. Modifications at the 2- and 3-positions of the imidazo (B10784944) ring, as well as substitutions on the pyrimidine (B1678525) ring, have been explored to optimize potency and selectivity. In a series of imidazo[1,2-c]pyrimidine (B1242154) derivatives developed as Syk family kinase inhibitors, modifications were made to improve oral efficacy. nih.gov These studies highlight the importance of fine-tuning the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, to achieve the desired pharmacological profile.
Table 2: General Structure-Activity Relationships for Imidazo[1,2-a]pyrimidine Derivatives
| Position of Substitution | Effect on Activity | Reference Example |
|---|---|---|
| Imidazo Ring (2- and 3-positions) | Potency and selectivity are sensitive to the nature of substituents. | Imidazo[1,2-a]pyrimidin-5(1H)-one PI3Kβ inhibitors |
| Pyrimidine Ring | Modifications can improve pharmacokinetic properties like oral bioavailability. | Imidazo[1,2-c]pyrimidine Syk kinase inhibitors |
| Phenyl Ring Substituents | Can influence antibacterial activity, with increased molar refractivity sometimes leading to decreased activity. | Antimicrobial imidazo[1,2-a]pyrimidines |
Enzyme Inhibition Kinetics (e.g., Aldehyde Oxidase, Farnesyl Diphosphate Synthase, Phosphodiesterase III)
The imidazo[1,2-a]pyrimidine scaffold has been identified as a substrate for various enzymes, and derivatives have been developed as inhibitors of specific enzymatic targets.
Aldehyde Oxidase (AO): The imidazo[1,2-a]pyrimidine moiety is known to be susceptible to metabolism by aldehyde oxidase (AO), an enzyme involved in the metabolism of many nitrogen-containing heterocyclic drugs. researchgate.netnih.gov This metabolic instability can be a significant challenge in drug development. Systematic structural modifications of an imidazo[1,2-a]pyrimidine-3-carboxamide (B13103559) derivative revealed that the C-5 position is a likely site of AO-mediated oxidation. Strategies to mitigate this metabolism include altering the electronic properties of the heterocyclic core or blocking the reactive site with a suitable substituent. nih.gov
Farnesyl Diphosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway and a target for drugs used in the treatment of bone resorption diseases and cancer. nih.gov While bisphosphonates are the most well-known class of FPPS inhibitors, there is growing interest in the development of non-bisphosphonate inhibitors with improved pharmacokinetic properties. nih.govnih.gov Although specific data for this compound derivatives as FPPS inhibitors is not available, the broader class of nitrogen-containing heterocycles is being explored for this purpose.
Phosphodiesterase (PDE): Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have been identified as novel inhibitors of phosphodiesterase 4 (PDE4). researchgate.net The most potent compound in this series, L19, exhibited an IC50 of 0.51 µM. While this study did not focus on PDE III, it demonstrates the potential of the imidazo[1,2-a]pyrimidine scaffold to be developed as inhibitors for different PDE isoforms.
Table 3: Enzyme Inhibition by Imidazo[1,2-a]pyrimidine Derivatives
| Enzyme | Derivative Class | Inhibition Data |
|---|---|---|
| Aldehyde Oxidase | Imidazo[1,2-a]pyrimidine-3-carboxamide | Metabolized at the C-5 position |
| Phosphodiesterase 4 (PDE4) | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amines | L19: IC50 = 0.51 µM |
Receptor Binding Affinities (e.g., CXCR4, GABAa Receptor)
In addition to interacting with enzymes, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been shown to bind to specific receptors, leading to the modulation of their activity.
GABAa Receptor: The γ-aminobutyric acid type A (GABAA) receptor is the major inhibitory neurotransmitter receptor in the central nervous system and the target of benzodiazepines and other anxiolytic and sedative drugs. Imidazo[1,2-a]pyrimidine derivatives have been extensively studied as ligands for the benzodiazepine (B76468) binding site on the GABAA receptor. dergipark.org.trresearchgate.net These compounds can exhibit functional selectivity for different α subunits of the GABAA receptor, allowing for the development of anxiolytics with reduced sedative side effects. dergipark.org.tr
CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a crucial role in cell migration and has been implicated in various diseases, including cancer and HIV. While there is no direct evidence of this compound derivatives binding to CXCR4, the broader class of nitrogen-containing heterocyclic compounds has been explored as CXCR4 antagonists.
Table 4: Receptor Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives
| Receptor | Derivative Class | Binding Affinity/Activity |
|---|---|---|
| GABAA Receptor | Imidazo[1,2-a]pyrimidines | High-affinity agonists with selectivity for α2/α3 subunits |
Cellular Response Modulation
The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of various cellular responses.
In the context of cancer, these compounds have been shown to induce antiproliferative and cytotoxic effects in a variety of cancer cell lines. For example, certain imine-bearing imidazo[1,2-a]pyrimidine derivatives have demonstrated selective inhibition of proliferation in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The underlying mechanism for this activity has been linked to the induction of apoptosis, as evidenced by an increase in the Bax/Bcl-2 ratio. nih.gov
In addition to their anticancer effects, imidazo[1,2-a]pyrimidine derivatives have also been shown to modulate inflammatory responses. As mentioned earlier, they can suppress the production of pro-inflammatory cytokines and enzymes by interfering with the STAT3/NF-κB signaling pathway. nih.gov
Table 5: Cellular Responses Modulated by Imidazo[1,2-a]pyrimidine Derivatives
| Cellular Response | Cell Line | Observed Effect |
|---|---|---|
| Antiproliferative Activity | MCF-7 (Breast Cancer) | Selective inhibition of proliferation |
| Apoptosis Induction | MCF-7 (Breast Cancer) | Increased Bax/Bcl-2 ratio |
| Anti-inflammatory Activity | MDA-MB-231 (Breast Cancer) | Decreased production of pro-inflammatory mediators |
Advanced Applications and Functionalization of 7 Methylimidazo 1,2 a Pyrimidin 5 8h One
Development as Molecular Probes and Fluorescent Tags
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a promising fluorophore for applications in detection chemistry, diagnostic bioimaging, and as photosensitizers. nih.gov Research into N-alkyl derivatives of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has highlighted their potential as modular fluorescent tags. These compounds exhibit notable photophysical properties, including significant fluorescence intensity and large Stokes shifts, which are highly desirable for fluorescent probes to minimize self-quenching and reduce background interference. nih.gov
One study investigated the photophysical characteristics of an N-alkylated derivative in various solvents. The results demonstrated that the compound displayed large Stokes shifts, ranging from 7474 to 8658 cm⁻¹, and achieved a fluorescence quantum yield (ΦF) as high as 0.18 in ethyl acetate. nih.gov The brightness of the fluorophore, a critical parameter for imaging applications, was also found to be substantial. nih.gov This intrinsic fluorescence and the tunability of its properties through functionalization underscore the potential of the 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one framework in the development of sophisticated molecular probes. nih.govnih.gov
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Brightness (B = ε × ΦF) |
|---|---|---|---|
| Ethyl Acetate (AcOEt) | 7474 - 8658 | 0.18 | 2286 |
| Other Solvents (Evaluated) | 7474 - 8658 | Up to 0.18 | Variable |
Applications in Material Science
In the field of material science, derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant utility as corrosion inhibitors for metals. frontiersin.org The presence of heteroatoms (nitrogen and oxygen) and the planar nature of the fused ring system allow these molecules to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive environments. frontiersin.org
A study focusing on imidazo[1,2-a]pyrimidine derivatives as corrosion inhibitors for mild steel in a 1 mol L⁻¹ hydrochloric acid (HCl) solution revealed outstanding performance. Electrochemical impedance spectroscopy and potentiodynamic polarization curves showed that these compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. frontiersin.org At a low concentration of 0.1 mmol L⁻¹, certain derivatives achieved an inhibition efficiency of over 91%. frontiersin.org This high efficiency is attributed to the multiple active donor-acceptor sites within the molecule, including the imidazole (B134444) and pyrimidine (B1678525) rings, which facilitate strong adsorption onto the steel surface. frontiersin.org
| Inhibitor Compound | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) |
|---|---|---|
| DPIP | 0.1 | 90.5 |
| OPIP | 0.1 | 91.9 |
Role as Ligands in Organometallic Chemistry
The this compound structure possesses multiple heteroatoms with lone pairs of electrons, specifically nitrogen and oxygen atoms, making it an excellent candidate to act as a ligand in organometallic chemistry. mdpi.com The structural similarity of this scaffold to purine (B94841) nucleobases suggests its potential in forming stable complexes with a variety of metal ions. mdpi.com
The coordination chemistry of analogous oxo-triazolopyrimidine ligands has been explored, demonstrating their versatility. These ligands form stable octahedral complexes with first-row transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.com Coordination typically occurs through the nitrogen atoms of the heterocyclic system and, in some cases, the exocyclic oxygen atom, allowing the ligand to act in a monodentate or bidentate fashion. mdpi.com Furthermore, related imidazo[1,2-a]pyridine (B132010) derivatives have been successfully used to synthesize gold(III) complexes. nih.gov The ability of the imidazo[1,2-a]pyrimidine core to coordinate with metal ions is also fundamental to some of its biological activities, where the formation of a coordination bond between a heterocyclic nitrogen atom and a metal center (e.g., the haem iron atom in an enzyme) is a key mechanistic step. nih.gov These examples highlight the significant potential of this compound and its derivatives as versatile ligands for creating novel metal complexes with applications in catalysis, materials, and medicine.
Precursors for Advanced Heterocyclic Systems
The this compound scaffold is a valuable building block for the synthesis of more complex and functionalized heterocyclic systems. Its core structure can be readily modified at several positions, offering a promising avenue for creating libraries of novel compounds. nih.govrsc.org
Recent research has demonstrated efficient methods for the functionalization of the related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one core. nih.gov Key synthetic transformations include:
N-Alkylation: The nitrogen atom at the 8-position can be readily alkylated using alkyl bromides under microwave irradiation. This reaction is efficient and allows for the introduction of various alkyl chains, which can modulate the compound's solubility and photophysical properties. nih.gov
Electrophilic Bromination: The imidazo[1,2-a]pyrimidine ring can undergo electrophilic aromatic substitution. While the imidazole ring is typically more reactive, the presence of an N-alkyl group can direct reactivity. Studies have shown that simple bromination reactions can lead to the efficient synthesis of 3,6-dibrominated derivatives, providing further handles for subsequent cross-coupling reactions or other transformations. nih.gov
The ability to perform these functionalizations makes the this compound skeleton a versatile precursor for advanced materials and biologically active molecules. nih.govacs.org
Future Directions and Research Perspectives for 7 Methylimidazo 1,2 a Pyrimidin 5 8h One
Development of Novel Synthetic Methodologies
Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing the 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one core and its derivatives. While classical methods like the Chichibabin reaction are established for creating the imidazo[1,2-a]pyrimidine (B1208166) scaffold, modern synthetic strategies offer significant advantages. nih.govresearchgate.net
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been successfully used to prepare 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with high yields, suggesting its potential for the rapid and efficient synthesis of a library of 7-methyl derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienayme reaction, allow for the construction of complex molecules like imidazo[1,2-a]pyrimidines in a single step from three or more starting materials. rsc.orgresearchgate.net Adapting these reactions could streamline the synthesis process, improve atom economy, and facilitate the creation of diverse derivatives.
Catalyst-Free and Solvent-Free Conditions: The development of syntheses under green chemistry principles, for instance using basic alumina (B75360) (Al2O3) as a catalyst in solvent-free conditions, is a growing area of interest. mdpi.comresearchgate.net Applying such methods would reduce the environmental impact of synthesis.
Intramolecular Cyclization: Exploring novel intramolecular cycloisomerization reactions could provide alternative and regioselective pathways to the desired scaffold. researchgate.net
These advanced methodologies will be crucial for generating a wide array of derivatives necessary for comprehensive structure-activity relationship (SAR) studies.
Exploration of Undiscovered Biological Activities
The imidazo[1,2-a]pyrimidine scaffold is known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. mdpi.comresearchgate.netnih.gov However, the specific biological profile of this compound is not yet fully characterized.
Future research should systematically screen this compound and its novel derivatives against a wider range of biological targets. This exploration could uncover previously unknown therapeutic potentials. Potential screening targets include:
Diverse Cancer Cell Lines: While the parent scaffold has shown promise against breast cancer, evaluating derivatives against a broader panel of human cancer cell lines (e.g., lung, colon, leukemia) is warranted. researchgate.netresearchgate.netresearchgate.net
Broad-Spectrum Antimicrobial Activity: Testing against a variety of Gram-positive and Gram-negative bacteria, as well as different fungal strains, could identify new leads for treating infectious diseases. researchgate.netmdpi.com
Viral Pathogens: Given the documented antiviral properties of some derivatives against viruses like HIV and hepatitis C, screening against other viruses, including emerging viral threats, is a logical next step. nih.gov
Kinase Inhibition: A series of imidazo[1,2-a]pyrimidin-5(1H)-ones have been identified as selective phosphatidylinositol 3-kinase (PI3K) inhibitors, suggesting that the 7-methyl derivative could be explored for its potential in oncology and inflammatory diseases. nih.gov
Rational Design of Potent and Selective Derivatives
The rational design of new derivatives is a cornerstone of modern drug discovery. By modifying the core structure of this compound, researchers can enhance its potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely involve extensive structure-activity relationship (SAR) studies.
For example, derivatives of the related imidazo[1,5-a]pyrazin-8(7H)-one scaffold have been successfully designed as potent inhibitors of BRD4 and BRD9, which are epigenetic targets in cancer therapy. nih.govebi.ac.ukresearchgate.net This suggests a promising avenue for designing this compound derivatives as inhibitors of similar bromodomains or other epigenetic modulators. The design process would involve targeted modifications at various positions of the heterocyclic ring system to optimize interactions with the desired biological target. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for accelerating drug discovery. In the context of this compound, this integration can guide the entire research and development process.
Future research will increasingly rely on:
Molecular Docking: These simulations can predict how different derivatives bind to the active sites of target proteins, such as enzymes or receptors. This information helps prioritize which compounds to synthesize and test, saving time and resources. nih.govnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules and to elucidate reaction mechanisms for novel synthetic routes. nih.govnih.gov
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with promising drug-like characteristics early in the discovery pipeline. mdpi.comnih.gov
By creating a continuous feedback loop where computational predictions guide experimental synthesis and biological testing, and experimental results refine the computational models, the process of developing potent and selective drug candidates can be made significantly more efficient.
Potential in Emerging Therapeutic Areas
Beyond established areas like oncology and infectious diseases, the unique structure of this compound may hold potential in emerging and underserved therapeutic fields. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows it to interact with a wide array of biological targets. mdpi.commdpi.com
Future investigations could explore its utility in:
Neglected Tropical Diseases: Recently, the related imidazo[1,2-b]pyridazine (B131497) scaffold has shown excellent activity against Madurella mycetomatis, the primary cause of eumycetoma, a debilitating fungal infection. nih.gov This highlights the potential for screening this compound derivatives against other neglected tropical diseases.
Neurodegenerative Diseases: Given that some fused pyrimidine (B1678525) systems interact with targets in the central nervous system, exploring the potential of these compounds for diseases like Alzheimer's or Parkinson's could be a fruitful area of research. dergipark.org.tr
Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of the core structure could be optimized to develop selective inhibitors of key inflammatory pathways, offering new treatment options for conditions like rheumatoid arthritis or inflammatory bowel disease. dergipark.org.tr
By venturing into these novel therapeutic areas, researchers can unlock the full potential of the this compound scaffold.
Q & A
Q. Advanced
- MRGPRX2 antagonism : A β-arrestin recruitment assay identified the core structure as a hit for mast cell inhibition. Optimized derivatives (e.g., PSB-172656) showed nanomolar potency via C2-aryl and N8-alkyl modifications .
- Anticancer activity : Ethyl ester derivatives (e.g., 6p ) inhibit autotaxin (ATX) with IC₅₀ < 100 nM, validated in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
